2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions, methyl groups at the 4 and 5 positions, and a cyano group at the 3 position. Its molecular formula is and it has a molar mass of approximately 201.05 g/mol. This compound exhibits unique properties due to its structural features, making it relevant in various chemical and biological contexts.
These reactions highlight its versatility as a building block in organic synthesis .
The compound has shown potential biological activity, particularly as a selective modulator of muscarinic receptors. Specifically, it has been noted for its role as a positive allosteric modulator for muscarinic receptor subtype 4 (M4), which is significant in neurological research and potential therapeutic applications for conditions like schizophrenia .
Studies have indicated that derivatives of this compound may also exhibit herbicidal properties and influence plant growth, suggesting its utility in agricultural applications .
Various synthesis methods have been developed for producing 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile:
The compound finds applications across various fields:
Interaction studies have focused on understanding how 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile interacts with biological systems. Research indicates that its binding affinity to muscarinic receptors can lead to significant physiological effects. Additionally, studies on its interactions with other chemical agents reveal insights into its reactivity and potential pathways for degradation or transformation in biological systems .
Several compounds share structural similarities with 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,5-Dichloro-4,6-dimethylnicotinonitrile | Chlorine at 2 and 5 positions | Active as a selective M4 receptor modulator |
2-Chloro-4-methylpyridine-3-carbonitrile | Chlorine at position 2 | Exhibits different reactivity patterns |
4-Chloro-3-cyanopyridine | Chlorine at position 4 | Different biological activity profile |
2-Methyl-5-chloropyridine | Chlorine at position 5 | Varies in reactivity due to methyl substitution |
The unique combination of chlorine and methyl groups in specific positions of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile contributes to its distinct chemical behavior and biological activity compared to these similar compounds .
The IUPAC name adheres to substitutive nomenclature principles, where the pyridine ring acts as the parent structure. The numbering system prioritizes the nitrogen atom (position 1) and functional groups in descending order of priority.
Key Naming Rules:
Substituent | Position | Functional Group Priority |
---|---|---|
Chlorine | 2, 6 | Halogens (after nitrile) |
Methyl | 4, 5 | Alkyl groups (lowest) |
Nitrile | 3 | Highest priority |
This numbering ensures clarity in describing regioselective reactions.
The pyridine ring’s electron-deficient nature (due to nitrogen’s electronegativity) is further modulated by substituents:
Structural Significance:The compound’s symmetry (2,6-dichloro and 4,5-dimethyl) simplifies synthetic routes by reducing steric hindrance during substitutions.